molecular formula C20H16ClF3N2O2 B2853366 Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate CAS No. 338748-31-5

Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate

Cat. No. B2853366
CAS RN: 338748-31-5
M. Wt: 408.81
InChI Key: FXYMAPBIMLBXLA-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative, which is a class of compounds that have a wide range of applications in medicinal chemistry due to their diverse biological activities . The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals, and it often enhances the biological activity of the compound .


Molecular Structure Analysis

The compound contains a quinoline ring, which is a fused ring system containing a benzene ring and a pyridine ring. It also has a trifluoromethyl group attached to the quinoline ring, and a 4-chlorobenzyl group attached via an amide linkage .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide linkage could be hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acid and amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could increase its lipophilicity, which might enhance its ability to cross biological membranes .

Mechanism of Action

The mechanism of action of Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate involves the inhibition of protein kinases. It binds to the ATP-binding site of the kinase, preventing the transfer of phosphate groups to target proteins. This inhibition leads to the modulation of various signaling pathways and ultimately affects cellular processes such as proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various protein kinases, including MAPK, ERK, and JNK. This inhibition has been linked to the suppression of tumor growth and the induction of apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate in lab experiments is its specificity for protein kinases. It has been found to be highly selective for certain kinases, which allows for the study of specific signaling pathways. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate. One area of interest is the development of more selective inhibitors of specific protein kinases. This would allow for the study of specific signaling pathways and the development of targeted therapies for certain diseases. Another area of interest is the study of the compound's effects on other cellular processes, such as autophagy and DNA repair. Finally, the potential use of this compound as a therapeutic agent for the treatment of cancer and other diseases is an area of ongoing research.

Synthesis Methods

The synthesis of Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate involves the reaction of 4-chlorobenzylamine with ethyl 6-amino-3-(trifluoromethyl)quinoline-4-carboxylate in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product.

Scientific Research Applications

Ethyl 4-((4-chlorobenzyl)amino)-6-(trifluoromethyl)-3-quinolinecarboxylate has been used extensively in scientific research as a tool for studying various biochemical and physiological processes. It has been found to be particularly useful in the study of protein kinases, which are enzymes that play a vital role in cell signaling and regulation.

properties

IUPAC Name

ethyl 4-[(4-chlorophenyl)methylamino]-6-(trifluoromethyl)quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF3N2O2/c1-2-28-19(27)16-11-25-17-8-5-13(20(22,23)24)9-15(17)18(16)26-10-12-3-6-14(21)7-4-12/h3-9,11H,2,10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYMAPBIMLBXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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